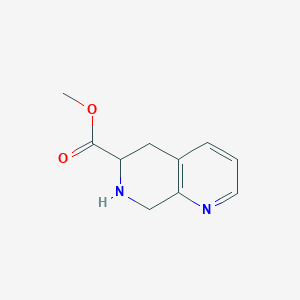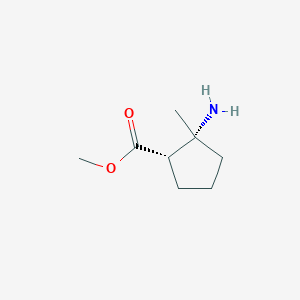![molecular formula C7H8N2O2 B13972028 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide CAS No. 389795-79-3](/img/structure/B13972028.png)
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Métodos De Preparación
The synthesis of 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide typically involves several steps. One common method starts with the preparation of the core spirocyclic structure, followed by functionalization to introduce the carboxamide group. Key reagents and conditions often include the use of oxidants such as PhI(OAc)2 or bis(trifluoroacetoxy)iodobenzene (PIFA) for oxidative cyclization . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Análisis De Reacciones Químicas
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Utilizing oxidants like PhI(OAc)2 to form spirocyclic structures.
Reduction: Potential reduction of the carboxamide group under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives. Common reagents include oxidants, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Investigated for its antitumor activity, particularly against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
Materials Science: Potential use in the development of novel materials due to its unique spirocyclic structure.
Biological Studies: Studied for its interactions with various biological targets, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism by which 1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide can be compared with other spirocyclic compounds such as:
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Similar core structure but different functional groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Another spirocyclic compound with notable antitumor activity. The uniqueness of this compound lies in its specific functionalization and the resulting biological activities.
Propiedades
Número CAS |
389795-79-3 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c8-6(10)5-3-9-2-1-7(5)4-11-7/h1-3,9H,4H2,(H2,8,10) |
Clave InChI |
YJHQZTGXNFEPLD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(O1)C=CNC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


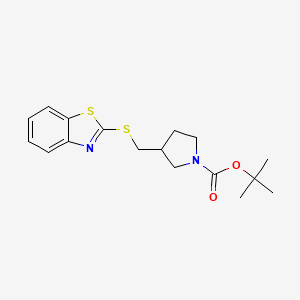
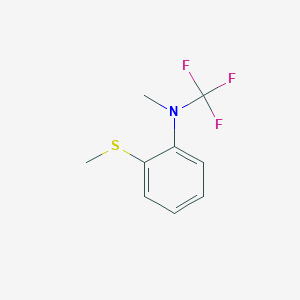
![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)
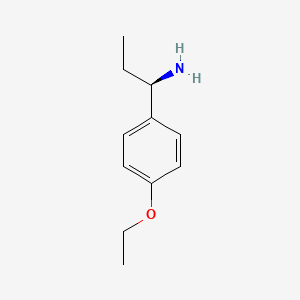
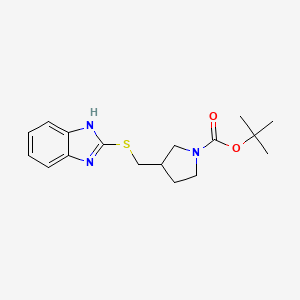

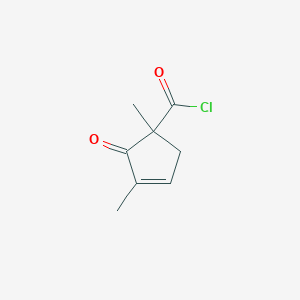
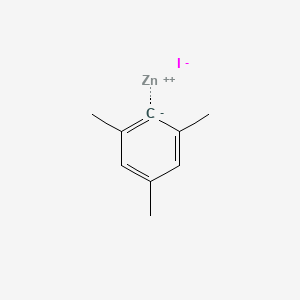
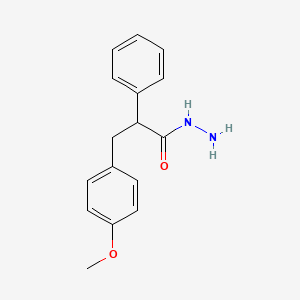
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
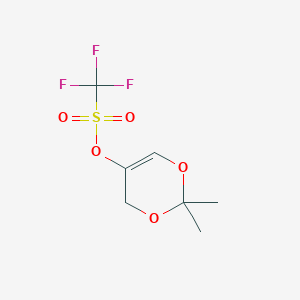
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)
